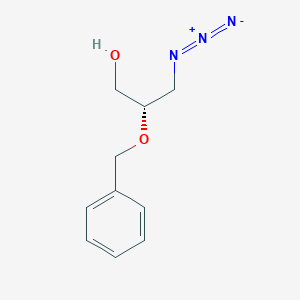
(2S)-3-Azido-2-(benzyloxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Azido-2-(benzyloxy)propan-1-ol is an organic compound that features both azido and benzyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-(benzyloxy)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with (2S)-3-chloro-2-(benzyloxy)propan-1-ol.
Azidation: The chloro group is substituted with an azido group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (2S)-3-Azido-2-(benzyloxy)propan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyloxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds or as a probe in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (2S)-3-Azido-2-(benzyloxy)propan-1-ol would depend on its specific application. For example, if used as a precursor in synthesis, its reactivity would be determined by the functional groups present (azido and benzyloxy). The azido group can participate in click chemistry reactions, while the benzyloxy group can undergo various substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(benzyloxy)propan-1-ol: Similar structure but lacks the azido group.
3-Azido-1-propanol: Similar structure but lacks the benzyloxy group.
Uniqueness
(2S)-3-Azido-2-(benzyloxy)propan-1-ol is unique due to the presence of both azido and benzyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
85820-85-5 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2S)-3-azido-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-6-10(7-14)15-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |
Clé InChI |
RGKAHGKAOOOQMM-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H](CN=[N+]=[N-])CO |
SMILES canonique |
C1=CC=C(C=C1)COC(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


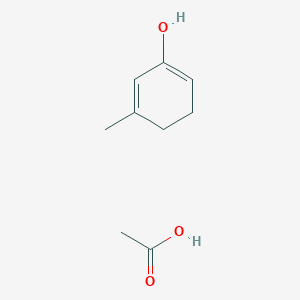

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
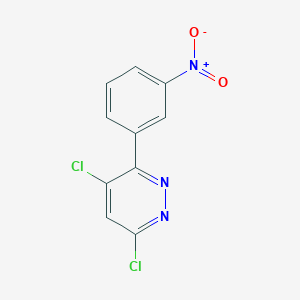
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
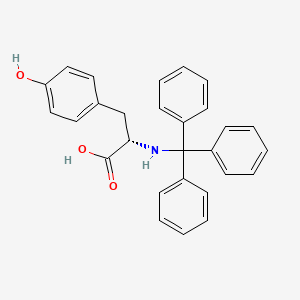
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
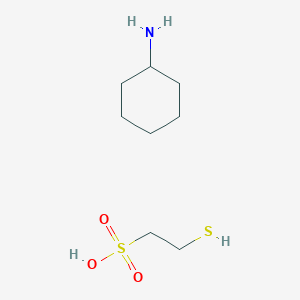
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

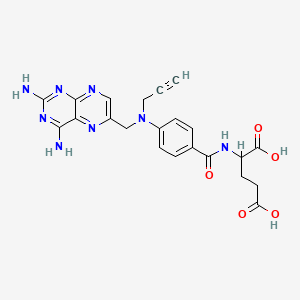
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
